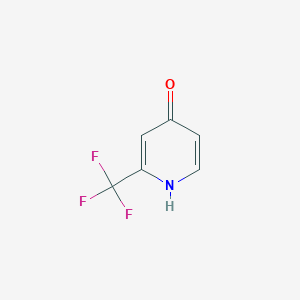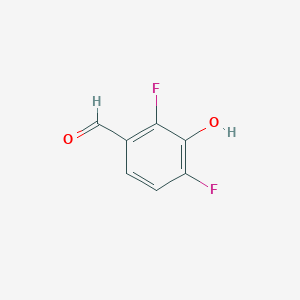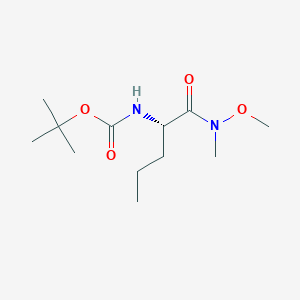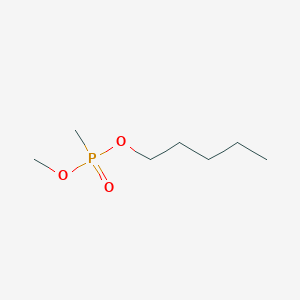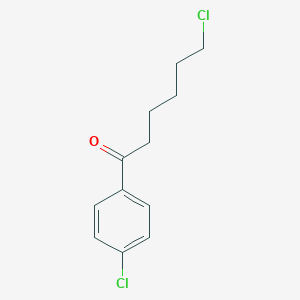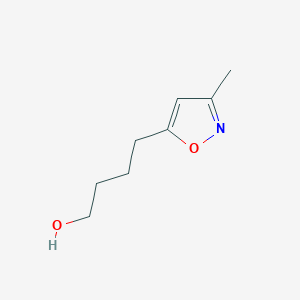
4-bromo-1H-indazol
Descripción general
Descripción
El 4-bromo-1H-indazol es un compuesto orgánico aromático heterocíclico que contiene un átomo de bromo unido a la cuarta posición del anillo de indazol. Los derivados de indazol, incluido el this compound, son conocidos por sus significativas actividades biológicas y se utilizan ampliamente en la química medicinal para el desarrollo de diversos agentes terapéuticos .
Aplicaciones Científicas De Investigación
El 4-bromo-1H-indazol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de indazol más complejos.
Biología: Sirve como sonda en estudios bioquímicos para investigar actividades enzimáticas e interacciones proteicas.
Medicina: Los derivados de this compound han mostrado potencial como agentes anticancerígenos, antiinflamatorios y antimicrobianos.
Industria: Se utiliza en el desarrollo de agroquímicos y ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción del 4-bromo-1H-indazol implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El átomo de bromo aumenta la afinidad de unión del compuesto a estos objetivos, lo que lleva a la modulación de las vías biológicas. Por ejemplo, los derivados de this compound pueden inhibir la actividad de ciertas quinasas, lo que afecta la señalización y proliferación celular .
Compuestos similares:
1H-Indazol: Carece del átomo de bromo, lo que da como resultado una reactividad y actividad biológica diferentes.
4-Cloro-1H-indazol: Contiene un átomo de cloro en lugar de bromo, lo que puede llevar a variaciones en las propiedades químicas y los efectos biológicos.
2-Bromo-1H-indazol: El átomo de bromo está unido a la segunda posición, lo que altera su comportamiento químico y aplicaciones.
Singularidad: El this compound es único debido a la presencia del átomo de bromo en la cuarta posición, lo que influye significativamente en su reactividad química y actividad biológica. Este patrón de sustitución específico lo convierte en un compuesto valioso en la química medicinal y otros campos de investigación científica .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs affected are the respiratory system .
Direcciones Futuras
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities, hence they have gained considerable attention in the field of medicinal chemistry . Future research may focus on developing novel 4-bromo-1H-indazole derivatives with improved biological activities .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-bromo-1H-indazol normalmente implica la ciclización de derivados de bencilidenhidrazina orto-sustituidos. Un método común comienza con la preparación de 2-bromo-6-fluorobenzaldehído, que luego se hace reaccionar con hidrazina para formar 2-bromo-6-fluorobencilidenhidrazina. Este intermedio se cicla para producir this compound .
Métodos de producción industrial: En entornos industriales, la síntesis de this compound se puede optimizar utilizando reacciones catalizadas por metales de transición. Por ejemplo, se puede utilizar una reacción catalizada por acetato de cobre(II) para formar el enlace N-N en presencia de oxígeno como oxidante terminal, lo que da como resultado altos rendimientos y productos secundarios mínimos .
Análisis De Reacciones Químicas
Tipos de reacciones: El 4-bromo-1H-indazol experimenta diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El átomo de bromo puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reacciones de oxidación y reducción: El anillo de indazol puede experimentar oxidación y reducción en condiciones específicas.
Reactivos y condiciones comunes:
Sustitución nucleofílica: Se utilizan comúnmente reactivos como hidruro de sodio o carbonato de potasio en disolventes apróticos polares como el dimetilsulfóxido (DMSO).
Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la sustitución nucleofílica con una amina puede producir derivados de 4-amino-1H-indazol .
Propiedades
IUPAC Name |
4-bromo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIODOACRIRBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625169 | |
| Record name | 4-Bromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186407-74-9 | |
| Record name | 4-Bromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-bromo-1H-indazole interact with Lactoperoxidase, and what are the implications?
A1: Research indicates that 4-bromo-1H-indazole acts as an inhibitor of Lactoperoxidase (LPO). The study determined the Ki value, a measure of binding affinity, for this interaction to be 104.21 µM. This inhibition of LPO, an enzyme with significant antimicrobial properties, suggests that 4-bromo-1H-indazole could potentially interfere with the natural defense system against microorganisms.
Q2: Have there been any computational studies on 4-bromo-1H-indazole, and what insights do they offer?
A2: Yes, 4-bromo-1H-indazole has been the subject of computational chemistry studies investigating its potential as a corrosion inhibitor. Researchers used Density Functional Theory (DFT) calculations to evaluate its electronic properties and reactivity parameters. These calculations provide insights into the molecule's interaction with metal surfaces and its potential efficacy as a corrosion inhibitor.
Q3: What is known about the Structure-Activity Relationship (SAR) of 4-bromo-1H-indazole derivatives with regard to antibacterial activity?
A3: A study exploring novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors found that modifications to the core structure significantly influenced antibacterial activity. The introduction of specific substituents at different positions on the indazole ring led to variations in potency against Gram-positive and Gram-negative bacteria. This highlights the importance of SAR studies in optimizing the structure of 4-bromo-1H-indazole derivatives for enhanced antibacterial efficacy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
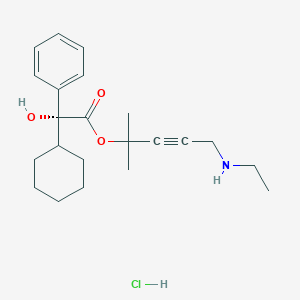
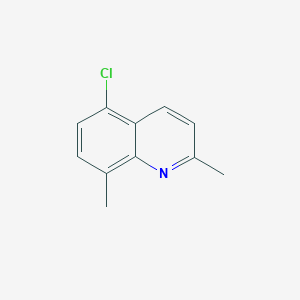
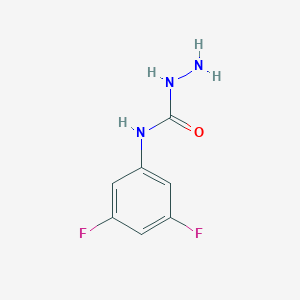
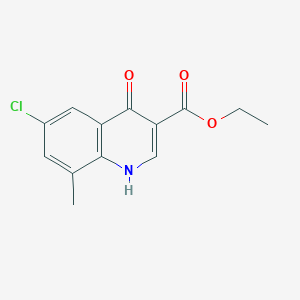
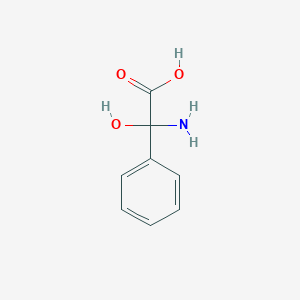
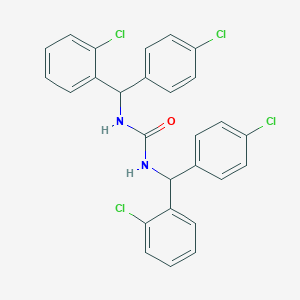
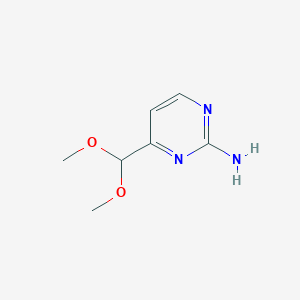
![1-[3-(3,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B70868.png)
